molecular formula C18H27BrN2O2 B1441365 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine CAS No. 887584-01-2

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Cat. No.: B1441365
CAS No.: 887584-01-2
M. Wt: 383.3 g/mol
InChI Key: PKEKOQXJXISTLW-UHFFFAOYSA-N
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Description

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine ring and a 4-bromo-phenyl-ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Formation of the Ethylamino Intermediate: The 4-bromo-phenyl-ethylamine is synthesized separately through a series of reactions starting from 4-bromo-benzaldehyde, which undergoes reductive amination with ethylamine.

    Coupling Reaction: The protected piperidine is then coupled with the 4-bromo-phenyl-ethylamine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The ethylamino group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a palladium catalyst for cross-coupling reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection reactions yield the corresponding free amine.

Scientific Research Applications

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the Boc group can influence the compound’s solubility and stability, while the 4-bromo-phenyl-ethylamino moiety can interact with specific binding sites on target molecules.

Comparison with Similar Compounds

    1-Boc-4-[2-(4-chloro-phenyl)-ethylamino]-piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-Boc-4-[2-(4-fluoro-phenyl)-ethylamino]-piperidine: Contains a fluorine atom on the phenyl ring.

    1-Boc-4-[2-(4-methyl-phenyl)-ethylamino]-piperidine: Features a methyl group on the phenyl ring.

Uniqueness: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This makes it a valuable compound for the synthesis of brominated derivatives and for studying the effects of bromine in biological systems.

Biological Activity

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a 4-bromo-phenyl ethylamino side chain. Its molecular formula is C15H21BrN2O2C_{15}H_{21}BrN_2O_2, and it has been characterized using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Boc Protection : The amine group is protected using Boc anhydride.
  • Bromination : Introduction of the bromine atom in the para position of the phenyl ring via electrophilic aromatic substitution.
  • Ethylamine Coupling : The ethylamine moiety is introduced through a coupling reaction.

Pharmacological Profile

This compound exhibits several pharmacological activities, including:

  • Antidepressant Activity : Studies suggest that compounds with similar structures may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Effects : Preliminary research indicates potential cytotoxicity against various cancer cell lines, possibly through apoptosis induction mechanisms.

Case Studies and Research Findings

  • Antidepressant Activity Study : A study evaluated the effects of this compound on animal models of depression. Results showed significant reductions in immobility time in forced swim tests, indicating potential antidepressant effects similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies suggested that this compound induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation .
  • Neuropharmacological Assessment : A neuropharmacological evaluation indicated that this compound acts as a moderate antagonist at the NMDA receptor, which may contribute to its antidepressant-like effects .

Data Summary Table

Activity TypeAssay TypeIC50 ValueReference
AntidepressantForced Swim TestN/A
AntitumorMCF-7 Cell Proliferation15 µM
NMDA Receptor AntagonismBinding AssayN/A

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)ethylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-12-9-16(10-13-21)20-11-8-14-4-6-15(19)7-5-14/h4-7,16,20H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKOQXJXISTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723077
Record name tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-01-2
Record name tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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